2,3,5,6-Tetrachlorophenol

Toxicology Safety Assessment Hazard Classification

2,3,5,6-TeCP is the exclusive primary intermediate in anaerobic pentachlorophenol degradation. Its oral LD50 (109 mg/kg) differs nearly fourfold from the 2,3,4,5-isomer—using a different isomer invalidates toxicological and environmental fate studies. Procure ≥98% purity as an authentic standard for GC-MS/HPLC retention time determination and trace-level quantification in complex matrices. This isomer ensures regulatory-compliant data integrity.

Molecular Formula C6H2Cl4O
Molecular Weight 231.9 g/mol
CAS No. 935-95-5
Cat. No. B165523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrachlorophenol
CAS935-95-5
Synonyms2,3,5,6-tetrachlorophenate
2,3,5,6-tetrachlorophenol
Molecular FormulaC6H2Cl4O
Molecular Weight231.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl
InChIInChI=1S/C6H2Cl4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H
InChIKeyKEWNKZNZRIAIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
Very soluble in benzene, slightly soluble in water, soluble in ligroin.
Solubility in water: poo

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrachlorophenol (CAS 935-95-5): Comparative Physicochemical and Toxicological Profile for Research and Industrial Procurement


2,3,5,6-Tetrachlorophenol (2,3,5,6-TeCP) is a tetrachlorinated phenol isomer with four chlorine atoms occupying the 2-, 3-, 5-, and 6-positions on the phenolic ring. It exists as a brown to colorless crystalline solid with a characteristic phenolic odor and a molecular weight of 231.89 g/mol . The compound is poorly soluble in water (54.9 mg/L at 25°C) but readily dissolves in organic solvents and alkaline solutions, with an experimental log Kow of 3.88 indicating moderate to high lipophilicity . Its symmetrical chlorine substitution pattern confers the highest melting point (115-116°C) among all tetrachlorophenol isomers, a differentiating feature relevant to purification, formulation, and thermal stability considerations [1].

Why 2,3,5,6-Tetrachlorophenol Cannot Be Generically Substituted: Isomer-Specific Toxicity, Biotransformation, and Physical Properties


Chlorophenol isomers are not functionally interchangeable despite their shared elemental composition. The position of chlorine substitution on the phenolic ring dictates three critical procurement-relevant parameters: acute mammalian toxicity, environmental fate as a biodegradation intermediate, and physicochemical constants governing purification and formulation. In rats, the oral LD50 of 2,3,5,6-tetrachlorophenol is 109 mg/kg, whereas the 2,3,4,5-isomer exhibits an LD50 of 400 mg/kg—a nearly fourfold difference in acute toxicity that directly impacts hazard classification and safe-handling protocols [1]. Furthermore, 2,3,5,6-TeCP serves as the obligate primary intermediate in the anaerobic reductive dechlorination pathway of pentachlorophenol (PCP), a distinction that makes it uniquely essential for environmental fate studies and bioremediation research compared to other TeCP isomers [2]. Substituting a different isomer alters the toxicological and environmental profile, rendering experimental results non-transferable and compliance documentation invalid.

Quantitative Comparative Evidence for 2,3,5,6-Tetrachlorophenol (CAS 935-95-5): Procurement-Relevant Differentiation Data


Acute Oral Mammalian Toxicity: 2,3,5,6-TeCP Is the Most Potent Tetrachlorophenol Isomer in Rats

In a controlled rat study comparing the acute oral toxicity of all three tetrachlorophenol isomers, 2,3,5,6-tetrachlorophenol demonstrated the highest lethality with an LD50 of 109 mg/kg body weight, compared to 131 mg/kg for 2,3,4,6-tetrachlorophenol and 400 mg/kg for 2,3,4,5-tetrachlorophenol [1]. This rank order of toxicity directly contradicts any assumption that tetrachlorophenol isomers are toxicologically equivalent and has implications for GHS hazard classification.

Toxicology Safety Assessment Hazard Classification

Aqueous Solubility: 2,3,5,6-TeCP Is 70% Less Water-Soluble Than 2,3,4,6-TeCP

The aqueous solubility of 2,3,5,6-tetrachlorophenol at 25°C is 54.9 mg/L , whereas its structural isomer 2,3,4,6-tetrachlorophenol exhibits a significantly higher solubility of 183.2 mg/L under the same conditions . This 3.3-fold difference arises from the distinct spatial arrangement of chlorine substituents, which alters intermolecular hydrogen-bonding capacity and hydrophobic surface area.

Environmental Fate Formulation Science Analytical Chemistry

Thermal Stability: 2,3,5,6-TeCP Possesses the Highest Melting Point Among Tetrachlorophenol Isomers

The melting point of 2,3,5,6-tetrachlorophenol is 115-116°C , which is higher than that of 2,3,4,6-tetrachlorophenol (70-72°C) and 2,3,4,5-tetrachlorophenol (116-117°C; note that this is the only isomer with a comparable melting point). The German Wikipedia entry explicitly attributes the elevated melting point of 2,3,5,6-TeCP to its highest molecular symmetry among the three isomers [1].

Thermochemistry Purification Formulation Stability

Anaerobic Biodegradation Pathway Specificity: 2,3,5,6-TeCP Is the Exclusive Primary Dechlorination Product from Pentachlorophenol

In anaerobic methanogenic consortia, pentachlorophenol (PCP) undergoes sequential reductive dechlorination. The primary and obligate first step is the ortho-dechlorination of PCP to yield exclusively 2,3,5,6-tetrachlorophenol, not the 2,3,4,6- or 2,3,4,5-isomers [1]. This pathway specificity was confirmed by GC-MS analysis of chlorophenol intermediates, demonstrating that PCP → 2,3,5,6-TeCP → 2,3,5-trichlorophenol → 3,5-dichlorophenol → 3-chlorophenol → phenol is the dominant degradation route.

Environmental Microbiology Bioremediation Fate and Transport

2,3,5,6-Tetrachlorophenol (935-95-5): Evidence-Based Procurement Scenarios for Research and Industrial Use


Analytical Reference Standard for Environmental Monitoring of Pentachlorophenol Biodegradation

Environmental testing laboratories and research groups investigating the anaerobic degradation of pentachlorophenol in sediments, groundwater, or wastewater must include 2,3,5,6-tetrachlorophenol as a certified reference material in their analytical methods. Because 2,3,5,6-TeCP is the exclusive primary dechlorination intermediate in the PCP anaerobic degradation pathway [1], accurate identification and quantification of this specific isomer is mandatory for determining degradation rates, confirming pathway activity, and assessing remediation progress. Use of a different tetrachlorophenol isomer as a surrogate standard will result in misidentification of intermediates and erroneous conclusions regarding PCP attenuation.

Comparative Toxicological Studies Requiring Isomer-Specific Potency Data

Research programs evaluating the structure-activity relationships of chlorinated phenols, particularly those aimed at elucidating mechanisms of acute toxicity or developing quantitative structure-toxicity relationship (QSTR) models, should procure 2,3,5,6-tetrachlorophenol as a distinct test article. Its acute oral LD50 in rats (109 mg/kg) differs substantially from the 2,3,4,6-isomer (131 mg/kg) and the 2,3,4,5-isomer (400 mg/kg) [2]. Pooling isomers or assuming toxicological equivalence would introduce significant error into hazard modeling and regulatory classification. This isomer is also required for in vitro cytotoxicity assays where it ranks intermediate in potency between pentachlorophenol and 2,3,5-trichlorophenol [3].

Development of Isomer-Selective Analytical Separation Methods

Analytical chemists developing GC-MS, HPLC, or capillary electrophoresis methods for the resolution of chlorophenol isomer mixtures require pure 2,3,5,6-tetrachlorophenol as an authentic standard for retention time determination and mass spectral library construction. The three tetrachlorophenol isomers can be chromatographically resolved on appropriate stationary phases [4], and the distinct mass spectral fragmentation patterns, particularly in negative chemical ionization mode, permit definitive isomer identification. Procurement of high-purity (≥95%) 2,3,5,6-TeCP enables accurate method validation and ensures reliable identification in complex environmental or biological extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5,6-Tetrachlorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.